molecular formula C8H9NOS B7723315 2-phenoxyethanimidothioic acid

2-phenoxyethanimidothioic acid

Cat. No.: B7723315
M. Wt: 167.23 g/mol
InChI Key: XORPVBXCJIPCBQ-UHFFFAOYSA-N
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Description

2-Phenoxyethanimidothioic acid is an organosulfur compound characterized by a phenoxyethyl group attached to an imidothioic acid backbone. The imidothioic acid moiety comprises a thiol (-SH) group and an amidine (-NH-C=N-) structure, which confers unique reactivity, particularly in metal chelation and nucleophilic substitution reactions.

Properties

IUPAC Name

2-phenoxyethanimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c9-8(11)6-10-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORPVBXCJIPCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCC(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenoxyethanimidothioic acid typically involves the reaction of phenoxyacetic acid with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: 2-phenoxyethanimidothioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alkoxides can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted phenoxyethanimidothioic acid derivatives.

Scientific Research Applications

2-phenoxyethanimidothioic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-phenoxyethanimidothioic acid involves its interaction with specific molecular targets, leading to various biological effects. The compound may act by inhibiting certain enzymes or interfering with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 2-phenoxyethanimidothioic acid and related compounds:

Compound Molecular Formula Molecular Weight Functional Groups pKa (Est.) Solubility Key Applications
This compound C₈H₉NO₂S 183.22 g/mol Phenoxy, Imidothioic acid ~3.5 Low in water Chelation agents, Organic synthesis
2-Phenoxypropionic Acid C₉H₁₀O₃ 166.18 g/mol Phenoxy, Carboxylic acid ~4.2 Moderate (polar solvents) Herbicides, Pharmaceuticals
Benzilic Acid C₁₄H₁₂O₃ 228.24 g/mol Diphenyl, Carboxylic acid 2.8 Low (nonpolar solvents) Antispasmodics, Synthesis intermediates
2-[2-(Phenylthio)phenyl]acetic Acid C₁₄H₁₂O₂S 244.31 g/mol Phenylthio, Carboxylic acid ~4.5 Low Pharmaceutical intermediates
O-Isopropyl Phosphonothioate (Example) C₁₄H₃₁NO₂PS 323.43 g/mol Phosphonothioic ester N/A Low Chemical catalysts, Nerve agents
2.2. Reactivity and Acidity
  • Imidothioic Acid vs. Carboxylic Acid: The imidothioic acid group in this compound is expected to exhibit stronger acidity (pKa ~3.5) compared to carboxylic acids (e.g., 2-phenoxypropionic acid, pKa ~4.2) due to the electron-withdrawing amidine structure . This enhances its ability to act as a ligand in metal coordination complexes.
  • Thioether vs. Thioic Acid : 2-[2-(Phenylthio)phenyl]acetic acid contains a thioether (-S-) group, which is less acidic than the thiol (-SH) group in imidothioic acids. This difference impacts their respective roles in redox reactions and metal binding .
2.3. Solubility and Lipophilicity
  • The phenoxy group in this compound increases lipophilicity, similar to benzilic acid’s diphenyl structure. However, benzilic acid’s larger aromatic system results in even lower aqueous solubility .
  • Phosphonothioic esters (e.g., ) exhibit minimal solubility in polar solvents due to their bulky alkyl and aromatic substituents, a trait shared with this compound .

Research Findings and Limitations

  • Synthetic Challenges : The imidothioic acid group is prone to oxidation, necessitating inert conditions during synthesis—a challenge less prevalent in stable carboxylic acids like benzilic acid .
  • Contradictions: While thioic acids generally exhibit higher acidity than oxy analogs, steric hindrance from the phenoxy group in this compound may reduce this effect. Empirical validation is needed .

Q & A

Basic: What are the recommended analytical techniques for characterizing 2-phenoxyethanimidothioic acid purity and structural integrity?

Methodological Answer:
To ensure accurate characterization, employ a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm the molecular structure, focusing on peaks corresponding to the ethanimidothioic moiety and phenoxy substituents.
  • High-Performance Liquid Chromatography (HPLC): Quantify purity using a C18 column with UV detection (e.g., 254 nm). Calibrate against a certified reference standard.
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) can validate molecular weight and detect impurities.
  • Elemental Analysis: Verify empirical formula consistency (C, H, N, S content) .

Basic: How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:
Adopt ICH Q1A guidelines for forced degradation studies:

  • Stress Conditions: Expose the compound to heat (40–80°C), humidity (75% RH), acidic/alkaline hydrolysis (0.1–1M HCl/NaOH), and oxidative stress (3% H2_2O2_2).
  • Sampling Intervals: Collect data at 0, 7, 14, and 30 days. Use HPLC to track degradation products and calculate half-life.
  • Control Variables: Maintain light-sensitive samples in amber vials and inert atmospheres (N2_2) to isolate degradation pathways .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Methodological Answer:
Contradictions often arise from methodological variability. Address them through:

  • Meta-Analysis: Compare experimental parameters (e.g., cell lines, assay protocols, compound concentrations) across studies. Use statistical tools like ANOVA to identify outliers.
  • Dose-Response Validation: Replicate assays with standardized conditions (e.g., IC50_{50} determination via MTT assay in triplicate) and report confidence intervals.
  • Confounding Factor Analysis: Evaluate solvent effects (DMSO vs. aqueous buffers) and batch-to-batch compound variability using purity data .

Advanced: What strategies optimize the synthetic yield of this compound derivatives in multi-step reactions?

Methodological Answer:
Improve yield via reaction engineering:

  • Catalyst Screening: Test palladium/copper catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) to enhance regioselectivity.
  • Solvent Optimization: Use DOE (Design of Experiments) to assess polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) for intermediate stabilization.
  • In Situ Monitoring: Employ FTIR or Raman spectroscopy to track reaction progress and identify kinetic bottlenecks .

Advanced: How should multi-omics data (e.g., transcriptomic and metabolomic) be integrated to study this compound's mechanism of action?

Methodological Answer:
Adopt a systems biology approach:

  • Pathway Enrichment Analysis: Use tools like MetaboAnalyst or KEGG Mapper to link differentially expressed genes and metabolites to pathways (e.g., apoptosis, oxidative stress).
  • Network Pharmacology: Construct protein-protein interaction networks (STRING DB) to identify hub targets. Validate via siRNA knockdown or CRISPR-Cas8.
  • Data Normalization: Apply batch correction (ComBat) and cross-platform normalization (Z-score transformation) to reduce technical variability .

Basic: What ethical and reproducibility standards apply to publishing research on this compound?

Methodological Answer:
Ensure compliance with:

  • FAIR Principles: Data must be Findable, Accessible, Interoperable, and Reusable. Deposit raw spectra, assay data, and synthetic protocols in repositories like Zenodo or Figshare.
  • ICMJE Guidelines: Disclose conflicts of interest, funding sources, and author contributions.
  • Experimental Replication: Include detailed Materials & Methods sections with reagent lot numbers and instrument calibration dates .

Advanced: How can machine learning models predict the physicochemical properties of novel this compound analogs?

Methodological Answer:
Develop QSAR (Quantitative Structure-Activity Relationship) models using:

  • Descriptor Selection: Calculate topological (e.g., Wiener index), electronic (HOMO-LUMO gaps), and steric (molar refractivity) descriptors via RDKit or PaDEL.
  • Model Training: Use Random Forest or Support Vector Machines (SVM) on datasets like ChEMBL. Validate via 5-fold cross-validation and external test sets.
  • Applicability Domain Assessment: Define chemical space boundaries using PCA or k-Nearest Neighbors to avoid extrapolation errors .

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